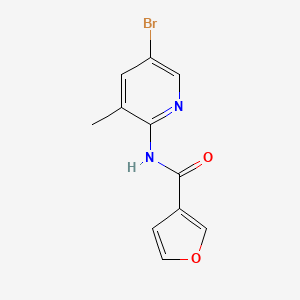
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide, commonly known as HOCPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. HOCPCA belongs to the class of oxazole carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
HOCPCA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. HOCPCA has been studied in animal models of pain and has been shown to reduce pain sensitivity. It has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of HOCPCA is not fully understood. However, it has been shown to act as a selective agonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a cannabinoid receptor that is expressed in several tissues, including the brain, immune system, and gastrointestinal tract. Activation of GPR55 has been shown to modulate several physiological processes, including pain perception, inflammation, and cancer cell growth.
Biochemical and Physiological Effects
HOCPCA has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain. HOCPCA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HOCPCA in lab experiments is its high purity and yield. The synthesis of HOCPCA has been shown to yield high purity and yield, making it a reliable compound for use in lab experiments. However, one of the limitations of using HOCPCA is its limited solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of HOCPCA. One direction is to further investigate its potential analgesic, anti-inflammatory, and anti-cancer properties. Another direction is to explore its potential use as a therapeutic agent for other diseases, such as neurological disorders and gastrointestinal disorders. Additionally, further research is needed to fully understand the mechanism of action of HOCPCA and its interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of HOCPCA involves the reaction of 2-hydroxycyclopentanone with ethyl 2-bromoacetate to form the intermediate cyclopentanone derivative. The intermediate is then reacted with potassium carbonate and 4-nitrobenzene-1,2-diamine to produce the final product, HOCPCA. The synthesis of HOCPCA has been described in several scientific publications and has been shown to yield high purity and yield.
Propriétés
IUPAC Name |
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-7-12(13)17-15(19)11-9-16-20-14(11)10-5-2-1-3-6-10/h1-3,5-6,9,12-13,18H,4,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHMCBYVSGQWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2=C(ON=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

